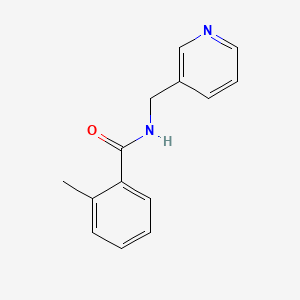![molecular formula C18H23N3O3 B7602870 [2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B7602870.png)
[2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate: is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with a 2-oxo-2-(pentan-3-ylamino)ethyl group and a carboxylate ester at the 6-position, making it a molecule of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the 2,3-Dimethyl Substituents: Methylation of the quinoxaline core can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the 2-Oxo-2-(pentan-3-ylamino)ethyl Group: This step involves the reaction of the dimethylquinoxaline with an appropriate amino ketone, such as 2-oxo-2-(pentan-3-ylamino)ethanol, under dehydrating conditions using reagents like thionyl chloride or phosphorus oxychloride.
Esterification: The final step is the esterification of the carboxylic acid group at the 6-position using an alcohol, typically in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoxaline N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline esters or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Medicine
In medicine, derivatives of quinoxalines are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could serve as a lead molecule for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable quinoxaline structure.
Mécanisme D'action
The mechanism of action of [2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the 2-oxo-2-(pentan-3-ylamino)ethyl and carboxylate groups, making it less versatile in biological applications.
6-Carboxyquinoxaline: Contains a carboxylate group but lacks the dimethyl and amino substituents, affecting its chemical reactivity and biological activity.
2-Oxo-2-(ethylamino)ethyl quinoxaline-6-carboxylate: Similar structure but with an ethyl group instead of a pentan-3-yl group, which may alter its physical and chemical properties.
Uniqueness
The uniqueness of [2-Oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both the 2-oxo-2-(pentan-3-ylamino)ethyl group and the carboxylate ester at the 6-position makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[2-oxo-2-(pentan-3-ylamino)ethyl] 2,3-dimethylquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-14(6-2)21-17(22)10-24-18(23)13-7-8-15-16(9-13)20-12(4)11(3)19-15/h7-9,14H,5-6,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDCXFNCLHWKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)COC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
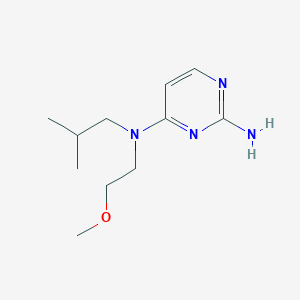
![2-[[6-Methyl-2-(methylamino)pyrimidin-4-yl]amino]-2-phenylethanol](/img/structure/B7602823.png)
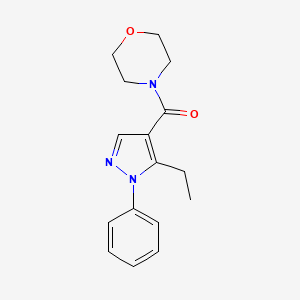
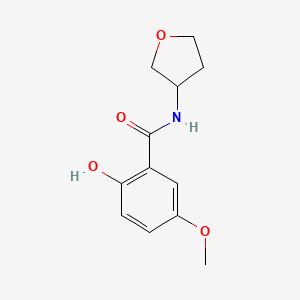
![3-[(2-Aminopyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7602841.png)
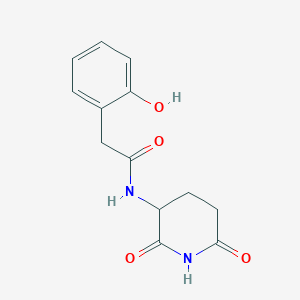
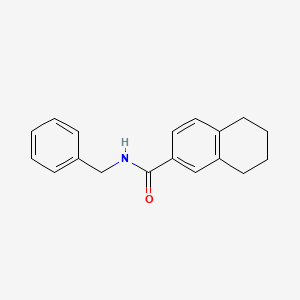
![(2S)-2-[(6-aminopyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7602861.png)
![N-(2,2-dimethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602862.png)
![N-(2-methylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602863.png)
![N-[1-(3-chlorophenyl)propyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602882.png)
![1-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidin-4-amine](/img/structure/B7602884.png)
![N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide](/img/structure/B7602892.png)
